Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate, commonly known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). The EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA has been widely used in scientific research to investigate the role of glutamate in various physiological and pathological conditions.
Mechanism of Action
TBOA works by inhibiting the reuptake of glutamate by the Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate, leading to an increase in extracellular glutamate levels. This increase in glutamate can activate various glutamate receptors, leading to excitotoxicity and neuronal damage. TBOA has been shown to be selective for the this compound and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
TBOA has been shown to have a number of biochemical and physiological effects. It has been shown to increase glutamate levels in the brain, leading to excitotoxicity and neuronal damage. TBOA has also been shown to increase the release of other neurotransmitters such as dopamine and serotonin. Additionally, TBOA has been shown to affect calcium signaling and mitochondrial function.
Advantages and Limitations for Lab Experiments
TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of the Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate, allowing for the investigation of the role of glutamate in various physiological and pathological conditions. TBOA is also relatively easy to synthesize and can be obtained in large quantities. However, TBOA has some limitations. It is a toxic compound and must be handled with care. Additionally, TBOA has a short half-life and must be administered continuously to maintain its effects.
Future Directions
There are several future directions for research on TBOA. One area of interest is the role of glutamate in neurodegenerative diseases. TBOA could be used to investigate the molecular mechanisms underlying these diseases and to develop new treatments. Another area of interest is the role of glutamate in psychiatric disorders such as depression and anxiety. TBOA could be used to investigate the effects of glutamate on these disorders and to develop new treatments. Finally, TBOA could be used to investigate the role of glutamate in cancer and to develop new cancer treatments.
Synthesis Methods
TBOA can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a sulfonyl chloride intermediate, which is then reacted with piperidine to form the final product. The yield of TBOA is typically around 30-40% and the purity can be improved using column chromatography.
Scientific Research Applications
TBOA has been extensively used in scientific research to investigate the role of glutamate in various physiological and pathological conditions. It has been used to study the molecular mechanisms of synaptic plasticity, learning, and memory. TBOA has also been used to investigate the role of glutamate in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, TBOA has been used to study the effects of glutamate on the cardiovascular system and the immune system.
properties
Molecular Formula |
C20H31NO5S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
ethyl 1-(3-tert-butyl-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C20H31NO5S/c1-6-25-18-9-8-16(14-17(18)20(3,4)5)27(23,24)21-12-10-15(11-13-21)19(22)26-7-2/h8-9,14-15H,6-7,10-13H2,1-5H3 |
InChI Key |
CNMDOBNVFMRVKQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)C(C)(C)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)C(C)(C)C |
Origin of Product |
United States |
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